N-Isovalerylglutamic acid

Description

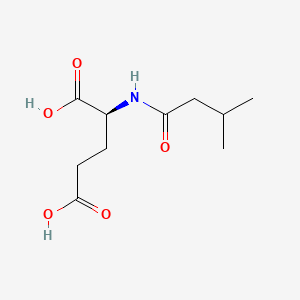

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-methylbutanoylamino)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVIJONZMYVLAW-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230106 |

Source

|

| Record name | N-Isovalerylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isovalerylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80154-63-8 |

Source

|

| Record name | N-(3-Methyl-1-oxobutyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80154-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080154638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Isovalerylglutamic Acid: Discovery, Origin, and Clinical Significance

This guide provides a comprehensive technical overview of N-Isovalerylglutamic acid, a significant biomarker in the diagnosis and study of Isovaleric Acidemia. Designed for researchers, scientists, and professionals in drug development, this document delves into the discovery, biochemical origins, and analytical methodologies pertinent to this metabolite.

Introduction: The Clinical Significance of a Minor Metabolite

N-Isovalerylglutamic acid is a conjugated amino acid that, while present in trace amounts, plays a crucial role in the metabolic profile of individuals with Isovaleric Acidemia (IVA). IVA is an autosomal recessive inherited disorder of leucine metabolism, caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical manifestations from acute neonatal crisis to chronic intermittent illness[1]. The identification and quantification of metabolites like N-Isovalerylglutamic acid are paramount for the diagnosis, monitoring, and understanding of the pathophysiology of this serious metabolic disease.

Part 1: Discovery and Origin of N-Isovalerylglutamic Acid

Initial Identification in Isovaleric Acidemia

The discovery of N-Isovalerylglutamic acid is intrinsically linked to the study of the metabolic perturbations in Isovaleric Acidemia. The seminal work of W. Lehnert in 1981 first reported the excretion of N-Isovalerylglutamic acid in the urine of patients with IVA. This discovery expanded the known spectrum of metabolites associated with the disorder, which primarily included isovaleric acid, isovalerylglycine, and 3-hydroxyisovaleric acid. Lehnert's findings highlighted that in the face of a primary metabolic block, alternative detoxification pathways are activated, leading to the formation of various acyl-amino acid conjugates.

Biochemical Genesis: A Detoxification Pathway

The origin of N-Isovalerylglutamic acid lies in the cell's attempt to mitigate the toxic effects of accumulating isovaleryl-CoA. In a healthy individual, isovaleryl-CoA, an intermediate in the catabolism of the branched-chain amino acid leucine, is efficiently converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD) in the mitochondria.

In individuals with IVA, the deficiency of IVD leads to a buildup of isovaleryl-CoA within the mitochondrial matrix. To prevent the sequestration of the essential cofactor Coenzyme A and to detoxify the accumulating isovaleric acid, the body utilizes alternative metabolic routes. One such route is the conjugation of isovaleryl-CoA with amino acids. While glycine is the preferred and most abundant conjugation partner, leading to the formation of isovalerylglycine, other amino acids, including glutamic acid, can also serve as acceptors.

The enzymatic basis for this conjugation is attributed to the activity of mitochondrial acyl-CoA:amino acid N-acyltransferases . Although the specific enzyme responsible for the conjugation of isovaleryl-CoA with glutamic acid has not been extensively characterized, it is hypothesized to be a member of this enzyme family, which exhibits broad substrate specificity. These enzymes catalyze the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of glutamic acid, forming N-Isovalerylglutamic acid, which is then excreted in the urine.

Part 2: The Biochemical Pathway of N-Isovalerylglutamic Acid Formation

The formation of N-Isovalerylglutamic acid is a direct consequence of the metabolic block in the leucine catabolic pathway. The following diagram illustrates the key steps leading to its synthesis in Isovaleric Acidemia.

Caption: Leucine catabolism and N-Isovalerylglutamic acid formation in IVA.

Part 3: Analytical Methodologies for Detection and Quantification

The analysis of urinary organic acids is a cornerstone in the diagnosis of inborn errors of metabolism, including Isovaleric Acidemia. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust technique for the identification and quantification of N-Isovalerylglutamic acid and other relevant metabolites.

Quantitative Data

The urinary excretion of N-Isovalerylglutamic acid is significantly elevated in patients with Isovaleric Acidemia, particularly during periods of metabolic decompensation.

| Metabolite | Condition | Urinary Concentration (mmol/mol creatinine) |

| N-Isovalerylglutamic Acid | Isovaleric Acidemia | 20 - 300[2] |

| Healthy Controls | Not typically detected | |

| Isovalerylglycine | Isovaleric Acidemia (Metabolically mild) | 15 - 195[3] |

| Isovaleric Acidemia (Metabolically severe) | up to 3300[3] |

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a generalized workflow for the analysis of urinary organic acids, including N-Isovalerylglutamic acid.

3.2.1. Sample Preparation and Extraction

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen at -20°C or below until analysis.

-

Internal Standard Addition: Thaw the urine sample and centrifuge to remove any particulate matter. To a defined volume of urine (normalized to creatinine concentration, e.g., the volume containing 1 µmol of creatinine), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled organic acid not present in urine).

-

Oximation (for keto-acids): Treat the sample with hydroxylamine hydrochloride to form oxime derivatives of any keto-acids present. This step is crucial for the stable derivatization of these compounds.

-

Acidification and Extraction: Acidify the sample with a strong acid (e.g., HCl) to a pH of approximately 1. Extract the organic acids into an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

3.2.2. Derivatization

To make the non-volatile organic acids amenable to gas chromatography, they must be converted into volatile derivatives.

-

Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

Silylation: Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, to the dried residue. This will convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) esters and ethers, respectively.

-

Incubation: Heat the sample at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

3.2.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to achieve optimal separation of the various metabolites.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: Identify N-Isovalerylglutamic acid by its characteristic retention time and mass spectrum. Quantify the metabolite by comparing the peak area of its characteristic ions to that of the internal standard.

Part 4: Conclusion and Future Directions

N-Isovalerylglutamic acid, though a minor metabolite, provides valuable insight into the pathophysiology of Isovaleric Acidemia and the body's adaptive detoxification mechanisms. Its discovery has contributed to a more complete understanding of the metabolic signature of this disorder.

Future research should focus on the definitive characterization of the specific acyl-CoA:amino acid N-acyltransferase responsible for the synthesis of N-Isovalerylglutamic acid. A deeper understanding of the kinetics and substrate specificity of this enzyme could open new avenues for therapeutic interventions aimed at enhancing the detoxification of isovaleryl-CoA in patients with Isovaleric Acidemia.

References

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. [Link]

- Lehnert, W. (1981). Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clinica Chimica Acta, 116(2), 249-252.

- Ensenauer, R., Vockley, J., Willard, J. M., Huey, J. C., & Sass, J. O. (2004). A common mutation is associated with a mild, potentially asymptomatic phenotype in patients with isovaleric acidemia diagnosed by newborn screening. American journal of human genetics, 75(6), 1136–1142.

- Tanaka, K., & Isselbacher, K. J. (1967). The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia. The Journal of biological chemistry, 242(12), 2966–2972.

- Fries, J. H., Raine, C. S., & Gissen, H. (1973). Isovaleric acidemia. A new genetic defect of leucine metabolism.

- Lehnert, W. (1983). N-Isovalerylalanine and N-isovalerylsarcosine: two new minor metabolites in isovaleric acidemia. Clinica Chimica Acta, 134(1-2), 207-212.

-

Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

- Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Inborn errors of metabolism in the era of tandem mass spectrometry. Acta paediatrica (Oslo, Norway : 1992), 97(3), 296–301.

-

MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Springer. (n.d.). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

- Nissen, J. B., & Gregersen, N. (1983). The conjugation of isovaleryl-CoA with glycine and glutamic acid in rat liver mitochondria. Biochimica et biophysica acta, 756(2), 168–174.

-

MedLink Neurology. (n.d.). Isovaleric acidemia. Retrieved from [Link]

Sources

N-Isovalerylglutamic Acid: A Technical Guide on its Biological Significance and Pathophysiological Role

This technical guide provides an in-depth exploration of N-Isovalerylglutamic acid, a key metabolite in the context of the inborn error of metabolism, Isovaleric Acidemia (IVA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biochemical origins, biological implications, and analytical detection. We will delve into the causality behind its formation and its role as a biomarker, grounded in authoritative scientific literature.

Introduction: The Emergence of an N-Acyl Amino Acid in Pathophysiology

N-acyl amino acids (NAAAs) represent a diverse class of endogenous signaling molecules, formed by the amide linkage of a fatty acid to an amino acid.[1][2] This family of lipids, structurally related to endocannabinoids, is increasingly recognized for its broad physiological roles, including neuromodulation and immune response.[3] While many NAAAs are subjects of intensive research for their therapeutic potential, the biological significance of some, like N-Isovalerylglutamic acid, is primarily understood through their association with metabolic disorders.

N-Isovalerylglutamic acid is a minor metabolite that becomes prominent in Isovaleric Acidemia (IVA), a rare autosomal recessive disorder.[4] IVA is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway.[5] This guide will elucidate the biological role of N-Isovalerylglutamic acid as a direct consequence of this enzymatic defect, positioning it as a crucial biomarker and a product of the body's detoxification response to toxic metabolite accumulation.

Biochemical Genesis of N-Isovalerylglutamic Acid

The formation of N-Isovalerylglutamic acid is intrinsically linked to the disruption of leucine metabolism. Under normal physiological conditions, the branched-chain amino acid leucine is broken down for energy production. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[4] In individuals with IVA, a genetic mutation in the IVD gene leads to a deficient or non-functional IVD enzyme.[5]

This enzymatic block results in the upstream accumulation of isovaleryl-CoA.[6] The elevated concentration of this reactive thioester drives its diversion into alternative metabolic pathways as a detoxification mechanism. The primary detoxification route is the conjugation of isovaleryl-CoA with glycine to form N-isovalerylglycine.[6] However, when this pathway is saturated, other amino acids, including glutamic acid, are utilized. The conjugation of isovaleryl-CoA with glutamic acid results in the formation of N-Isovalerylglutamic acid.

Biological Role: A Detoxification Product in a Pathological State

The primary biological role of N-Isovalerylglutamic acid is as a product of a secondary detoxification pathway in Isovaleric Acidemia. Its formation is not a regulated physiological process but rather a consequence of metabolic overflow due to the deficiency of the IVD enzyme. The accumulation of isovaleryl-CoA and its hydrolysis product, isovaleric acid, is toxic to the body.[5]

The toxicity of these accumulating metabolites is multifaceted:

-

Neurotoxicity : Isovaleric acid can cross the blood-brain barrier and cause neurological damage, leading to symptoms such as seizures and lethargy.[5]

-

Metabolic Acidosis : The buildup of isovaleric acid contributes to a state of metabolic acidosis, which can be life-threatening.

-

Inhibition of the Urea Cycle : Isovaleryl-CoA can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle, leading to hyperammonemia.[4][6]

The conjugation of isovaleryl-CoA with glutamic acid to form N-Isovalerylglutamic acid serves to sequester the reactive isovaleryl group into a less toxic, water-soluble compound that can be excreted in the urine. While N-isovalerylglycine is the major detoxification product, the presence of N-Isovalerylglutamic acid indicates a significant metabolic burden.

N-Isovalerylglutamic Acid as a Diagnostic Biomarker

The detection of N-Isovalerylglutamic acid, along with other specific metabolites, is a key diagnostic indicator for Isovaleric Acidemia. Newborn screening programs often use tandem mass spectrometry (MS/MS) to detect elevated levels of C5-acylcarnitine, which is a primary marker for IVA.[4] However, confirmatory testing involves the analysis of urinary organic acids, where the presence of N-isovalerylglycine is a hallmark of the disease. N-Isovalerylglutamic acid, while present in lower concentrations, serves as a corroborating biomarker.

| Biomarker | Biological Fluid | Significance in Isovaleric Acidemia |

| C5-Acylcarnitine | Blood (DBS) | Primary screening marker; elevated due to conjugation of carnitine with isovaleryl-CoA. |

| N-Isovalerylglycine | Urine | Major detoxification product; highly specific and elevated. |

| 3-Hydroxyisovaleric acid | Urine | Another metabolite formed from the accumulated isovaleryl-CoA. |

| N-Isovalerylglutamic acid | Urine | Minor detoxification product; its presence confirms significant metabolic dysregulation. |

Analytical Methodologies for Detection

The gold standard for the quantitative analysis of N-Isovalerylglutamic acid and other metabolites associated with Isovaleric Acidemia is mass spectrometry coupled with a chromatographic separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Experimental Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol provides a general workflow for the detection of N-Isovalerylglutamic acid in urine samples.

-

Sample Preparation:

-

Thaw a frozen urine sample (typically 1-2 mL) to room temperature.

-

Add an internal standard (e.g., a stable isotope-labeled version of a related organic acid) to the urine sample for quantification.

-

Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To make the organic acids volatile for GC analysis, perform a two-step derivatization.

-

First, add a methoximation reagent to protect the keto groups.

-

Second, add a silylation reagent (e.g., BSTFA with 1% TMCS) to convert the acidic protons to trimethylsilyl esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.

-

Employ a temperature gradient to elute the organic acids based on their boiling points.

-

Operate the mass spectrometer in full scan mode to identify all detectable compounds and in selected ion monitoring (SIM) mode for targeted quantification of N-Isovalerylglutamic acid and other key biomarkers.

-

-

Data Analysis:

-

Identify N-Isovalerylglutamic acid based on its retention time and mass spectrum, comparing it to a known standard.

-

Quantify the concentration of N-Isovalerylglutamic acid by comparing its peak area to that of the internal standard.

-

The Broader Context: The N-Acyl Amino Acid Family and Potential Signaling Roles

While the known biological role of N-Isovalerylglutamic acid is confined to its function as a detoxification product, its chemical structure places it within the broader family of N-acyl amino acids (NAAAs), many of which are recognized as potent signaling molecules.[1] For instance, N-arachidonoylglycine, another NAAA, has been shown to have antinociceptive effects.[3] Other NAAAs are involved in regulating energy homeostasis and neuroprotection.[7]

The signaling actions of NAAAs are often mediated through their interaction with specific receptors, including G protein-coupled receptors (GPCRs).[7] It is plausible, though currently unproven, that N-Isovalerylglutamic acid could have off-target effects or interact with cellular signaling pathways. However, any such effects would need to be investigated in the context of the high, pathological concentrations at which it is found in IVA.

Future Research Directions

The study of N-Isovalerylglutamic acid presents several avenues for future research that could enhance our understanding of Isovaleric Acidemia and the broader field of N-acyl amino acids.

-

Direct Biological Activity: Investigating whether N-Isovalerylglutamic acid has any direct biological effects, either beneficial or detrimental, at the concentrations found in IVA patients. This could involve cell-based assays to screen for effects on neuronal function, inflammation, or metabolic pathways.

-

Receptor Interaction: Screening for potential interactions of N-Isovalerylglutamic acid with known NAAA receptors or orphan GPCRs. This could uncover novel signaling pathways affected in IVA.

-

Transport and Excretion: Characterizing the specific transporters involved in the cellular efflux and renal excretion of N-Isovalerylglutamic acid. This could identify potential therapeutic targets to enhance its clearance.

-

Comparative Metabolomics: Performing comprehensive metabolomic studies to compare the profiles of IVA patients with high levels of N-Isovalerylglutamic acid to those with lower levels, to identify any correlated metabolic perturbations.

References

-

Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]

-

Connor, M., & Glass, M. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1364–1376. [Link]

-

Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]

-

Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808316. [Link]

-

Miyazaki, T., et al. (2011). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Molecular Catalysis B: Enzymatic, 68(2), 193-198. [Link]

-

ResearchGate. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

-

Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. [Link]

-

DiVA portal. (2013). Biosynthesis and physiological functions of N-acyl amino acids. [Link]

-

van der Westhuizen, F. H., et al. (2022). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. National Institutes of Health. [Link]

-

Millington, D. S., Roe, C. R., Maltby, D. A., & Inoue, F. (1987). Endogenous catabolism is the major source of toxic metabolites in isovaleric acidemia. The Journal of pediatrics, 110(1), 56–60. [Link]

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103. [Link]

-

PubMed. (n.d.). Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences. [Link]

-

PubMed. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

-

Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. The Journal of biological chemistry, 242(12), 2966–2972. [Link]

-

PubMed. (n.d.). Modulation by L- and D-isoforms of amino acids of the L-glutamate response of N-methyl-D-aspartate receptors. [Link]

-

Hyman, D. B., & Tanaka, K. (1986). Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay. Pediatric research, 20(1), 59–61. [Link]

-

National Institutes of Health. (2019). Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. [Link]

-

PubMed. (n.d.). Endothelin receptor synthetic N-terminal fragment interacts with the receptor itself. [Link]

-

National Institutes of Health. (n.d.). Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor. [Link]

-

MedlinePlus. (n.d.). Isovaleric acidemia. [Link]

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide on N-Isovalerylglutamic Acid and Isovaleric Acidemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism resulting from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals during metabolic crises.[3] The pathophysiology of IVA is complex, involving the accumulation of several toxic metabolites that can lead to severe neurological damage, metabolic acidosis, vomiting, and lethargy, particularly in the neonatal period.[4][5] A key detoxification pathway in IVA involves the conjugation of isovaleryl-CoA, leading to the formation of N-isovalerylglycine (IVG) and, to a lesser extent, N-Isovalerylglutamic acid. This guide provides a comprehensive overview of the biochemical and genetic underpinnings of IVA, with a specific focus on the role and measurement of its characteristic metabolites. We will delve into the analytical methodologies for diagnosis and monitoring, current and emerging therapeutic strategies, and future directions in the field.

Part 1: The Biochemical and Genetic Landscape of Isovaleric Acidemia (IVA)

The Leucine Catabolic Pathway and the Role of Isovaleryl-CoA Dehydrogenase (IVD)

The catabolism of the branched-chain amino acid leucine is a critical mitochondrial process for energy production. The IVD enzyme catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5][6] IVD is a homotetrameric flavoprotein that requires a flavin adenine dinucleotide (FAD) cofactor.[6][7] The electrons generated during this dehydrogenation are transferred to the electron transport chain via the electron transfer flavoprotein (ETF).[7]

Pathophysiology of IVD Deficiency

IVA is caused by mutations in the IVD gene, located on chromosome 15q14-q15.[5][8] These mutations, inherited in an autosomal recessive pattern, lead to a partial or complete loss of IVD enzyme function.[1][9] Consequently, the body cannot properly metabolize leucine, leading to the accumulation of isovaleryl-CoA.[3][5] This buildup has several downstream effects:

-

Accumulation of Toxic Metabolites: The excess isovaleryl-CoA is hydrolyzed to isovaleric acid or converted into various conjugates.[4][10] The accumulation of isovaleric acid and related compounds is toxic, damaging the brain and nervous system.[5] The precise mechanisms of isovaleric acid toxicity are still under investigation but are thought to involve inhibition of the Krebs cycle and mitochondrial oxygen consumption.[4][11]

-

Secondary Hyperammonemia: The accumulation of isovaleryl-CoA can inhibit N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle, leading to hyperammonemia.[8][12]

-

Carnitine Depletion: Isovaleryl-CoA is conjugated to carnitine to form isovalerylcarnitine (C5-carnitine), which is excreted in the urine.[8][13] This process can lead to a secondary carnitine deficiency.[14]

The Formation and Significance of N-Isovalerylglutamic Acid and Other Conjugates

In response to the buildup of isovaleryl-CoA, the body utilizes detoxification pathways to conjugate and excrete the excess metabolites. The primary conjugate is N-isovalerylglycine (IVG), formed by the enzymatic conjugation of isovaleryl-CoA with glycine.[15] This reaction can be enhanced by oral glycine supplementation.[8] Another important conjugate is isovalerylcarnitine (C5), formed with L-carnitine.[8] N-Isovalerylglutamic acid is also formed, although it is generally considered a minor metabolite compared to IVG.[4][16] The presence and levels of these conjugates, particularly IVG and C5-carnitine, are crucial for the diagnosis and monitoring of IVA.[2][17]

The Spectrum of Toxic Metabolites in IVA

The following table summarizes the key metabolites that accumulate in IVA:

| Metabolite | Significance |

| Isovaleric Acid | Primary toxic metabolite, responsible for the "sweaty feet" odor and neurological symptoms.[4][5] |

| N-Isovalerylglycine (IVG) | Major detoxification product, a key diagnostic marker in urine organic acid analysis.[2][8] |

| Isovalerylcarnitine (C5) | Detoxification product, the primary marker for newborn screening in dried blood spots.[10][18] |

| 3-Hydroxyisovaleric Acid | Another derivative of isovaleryl-CoA that accumulates in body fluids.[8][10] |

| N-Isovalerylglutamic Acid | A minor detoxification product also found in the urine of affected individuals.[4][16] |

Part 2: Analytical Methodologies for Diagnosis and Monitoring

Newborn Screening for IVA

Newborn screening (NBS) for IVA is performed using electrospray ionization-tandem mass spectrometry (ESI-MS/MS) to detect elevated levels of isovalerylcarnitine (C5) in dried blood spots.[18][19] This presymptomatic diagnosis is critical for preventing mortality and morbidity associated with the acute neonatal form of the disease.[18] However, it is important to note that other conditions can also cause elevated C5 levels, such as the use of pivalate-containing antibiotics by the mother, which can lead to false-positive results.[20][21] Therefore, confirmatory testing is essential.

Confirmatory Diagnostic Testing: Urinary Organic Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of urine is a cornerstone for the definitive diagnosis of IVA.[22] This technique allows for the identification and quantification of a wide range of organic acids, with a characteristic finding in IVA being a significant elevation of N-isovalerylglycine.[2]

Experimental Protocol: GC-MS Sample Preparation for Organic Acids in Urine [22][23][24]

-

Sample Preparation: A volume of urine normalized to its creatinine concentration is used.[22][25] An internal standard is added to account for variations in extraction and derivatization efficiency.[22]

-

Extraction: The urine sample is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate.[22][24]

-

Derivatization: The extracted organic acids are dried and then derivatized to increase their volatility for GC analysis. A common method involves a two-step process:

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column and then fragmented and detected by the mass spectrometer. The resulting mass spectra are compared to libraries for identification.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantifying key metabolites like isovalerylglycine and isovalerylcarnitine in various biological matrices.[26][27] This is particularly useful for monitoring therapeutic efficacy and for distinguishing between isomers that can interfere with newborn screening.[21]

Molecular Genetic Testing

Sequencing the IVD gene is the definitive method to confirm the diagnosis at a molecular level.[28] Identifying the specific mutations can sometimes provide insights into the potential severity of the disease, although genotype-phenotype correlations are not always straightforward.[29]

Part 3: Therapeutic Strategies and Drug Development

Current Standard of Care

The primary goals of IVA treatment are to reduce the production of toxic metabolites and enhance their detoxification.[2] This is achieved through a multi-faceted approach:

-

Dietary Management: A low-protein diet, specifically restricted in leucine, is fundamental to long-term management.[9][10]

-

Glycine and L-Carnitine Supplementation: Oral supplementation with L-glycine and L-carnitine is a cornerstone of therapy.[8] Glycine enhances the formation and excretion of non-toxic N-isovalerylglycine.[9] L-carnitine facilitates the formation of isovalerylcarnitine, which is also excreted in the urine, and helps to prevent secondary carnitine deficiency.[13][14] Studies have suggested that a combination of both glycine and carnitine may be the most effective approach.[30][31]

Emerging Therapeutic Approaches

While current treatments are effective, there is ongoing research into novel therapies:

-

Substrate Reduction Therapy: This approach aims to inhibit enzymes upstream of IVD to reduce the production of isovaleryl-CoA.

-

Enzyme Replacement Therapy: The development of a functional IVD enzyme that can be administered to patients is a potential future treatment.

-

Gene Therapy: Correcting the underlying genetic defect in the IVD gene holds promise for a curative therapy.

Preclinical Models for IVA Research

The development of new therapies relies on robust preclinical models. These include:

-

Cell-based models: Fibroblasts from IVA patients can be used to study the effects of mutations and to screen potential drug candidates.

-

Animal models: Animal models of IVA are crucial for understanding the in vivo pathophysiology of the disease and for testing the safety and efficacy of new treatments.

Part 4: Future Directions and Unanswered Questions

Despite significant progress in the diagnosis and management of IVA, several challenges remain. A better understanding of the long-term neurological outcomes, even in treated individuals, is needed. The development of more sensitive biomarkers to fine-tune therapeutic interventions is an active area of research. Furthermore, the advancement of novel therapies like gene therapy offers hope for a more definitive treatment for this debilitating disorder. The continued study of metabolites like N-Isovalerylglutamic acid may yet reveal more about the nuanced pathophysiology of IVA and open new avenues for therapeutic intervention.

References

- Isovaleric Acidemia | Syndromes: Rapid Recognition and Perioperative Implic

- Newborn screening for isovaleric acidemia using tandem mass spectrometry. PubMed. (URL: )

- IVD gene. MedlinePlus. (URL: )

- Newborn Screening for Isovaleric Acidemia Using Tandem Mass Spectrometry: Data from 1.6 Million Newborns | Clinical Chemistry | Oxford Academic. (URL: )

- Molecular characterization of four different classes of mutations in the isovaleryl-CoA dehydrogenase gene responsible for isovaleric acidemia. PubMed. (URL: )

- GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. (URL: )

- Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme. PubMed. (URL: )

- Newborn Screening for Isovaleric Acidemia Using Tandem Mass Spectrometry: Data

- Organic Acids Qualitative Analysis in Urine by GCMS. Erndim. (URL: )

- Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry. (URL: )

- Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (URL: )

- Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. MDPI. (URL: )

- Aspects of Newborn Screening in Isovaleric Acidemia. MDPI. (URL: )

-

Isovaleric Acidemia. YouTube. (URL: [Link])

- Isovaleric acidemia. MedlinePlus. (URL: )

-

Isovaleric acidemia. Wikipedia. (URL: [Link])

- Structural insights into IVD enzyme function and isovaleric acidemia. News-Medical.Net. (URL: )

- Isovaleric acidemia. MedLink Neurology. (URL: )

- Phenotypic Variability and Newly Identified Mutations of the IVD Gene in Japanese Patients with Isovaleric Acidemia. PubMed. (URL: )

- Isovaleric Acidemia. The Medical Biochemistry Page. (URL: )

- MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom

- The response to L-carnitine and glycine therapy in isovaleric acidaemia. PubMed. (URL: )

- Isovaleric acidemia. Research Explorer. (URL: )

- Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. PMC - NIH. (URL: )

- Isovaleric acidemia: Therapeutic response to supplementation with glycine, L-carnitine, or both in combination and a 10-year follow-up case study.

- Isovaleric Acidemia. (URL: )

- L-carnitine therapy in isovaleric acidemia. PMC - NIH. (URL: )

- Metabolic Toxicity of Keto-Isovaleric Acid: A Comprehensive Review with Special Reference to Maple Syrup Urine Disease and Renal Involvement.

- Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applic

- Effect of Carnitine Administration on Glycine Metabolism in Patients With Isovaleric Acidemia. PubMed. (URL: )

- Isovaleryl-CoA dehydrogenase – Knowledge and References. Taylor & Francis. (URL: )

- Isovaleric acidaemia.

- Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mut

- Isovaleric Acidemia | Syndromes: Rapid Recognition and Perioperative Implic

- isovaleryl-CoA dehydrogenase. WikiGenes. (URL: )

- Endogenous catabolism as source of toxic metabolites in isovaleric acidemia. PubMed. (URL: )

- Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia. (URL: )

- Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions.

- Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report. NIH. (URL: )

- Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

- Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia. PubMed. (URL: )

Sources

- 1. Isovaleric acidemia - Wikipedia [en.wikipedia.org]

- 2. medlink.com [medlink.com]

- 3. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 5. medlineplus.gov [medlineplus.gov]

- 6. news-medical.net [news-medical.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. oaanews.org [oaanews.org]

- 10. Aspects of Newborn Screening in Isovaleric Acidemia [mdpi.com]

- 11. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 12. pure.uva.nl [pure.uva.nl]

- 13. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 17. Isovaleric acidaemia - Genomics Education Programme [genomicseducation.hee.nhs.uk]

- 18. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 23. aurametrix.weebly.com [aurametrix.weebly.com]

- 24. erndim.org [erndim.org]

- 25. metbio.net [metbio.net]

- 26. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 27. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Molecular characterization of four different classes of mutations in the isovaleryl-CoA dehydrogenase gene responsible for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Phenotypic Variability and Newly Identified Mutations of the IVD Gene in Japanese Patients with Isovaleric Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of N-Isovalerylglutamic acid in mammals

An In-depth Technical Guide to the Biosynthesis of N-Isovalerylglutamic Acid in Mammals

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isovalerylglutamic acid is a minor, yet informative, metabolite that arises from the metabolic dysregulation observed in Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine metabolism. This disorder is characterized by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the pathological accumulation of isovaleryl-CoA. In response, mammalian systems activate alternative detoxification pathways to mitigate the toxicity of this acyl-CoA species. While the primary detoxification route involves conjugation with glycine to form N-isovalerylglycine, the formation of N-isovalerylglutamic acid represents a secondary, compensatory mechanism. This guide provides a comprehensive overview of the biochemical context, the putative biosynthetic pathway, detailed analytical methodologies for its detection, and protocols for its in vitro validation. Understanding this pathway offers deeper insights into cellular strategies for managing acyl-CoA toxicity and may inform the development of novel therapeutic interventions.

Part 1: The Biochemical Context – Isovaleric Acidemia and the Accumulation of Isovaleryl-CoA

The metabolic journey of the essential branched-chain amino acid leucine is a critical energy-yielding pathway. A key step in this mitochondrial process is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by isovaleryl-CoA dehydrogenase (IVD).[1][2] In individuals with Isovaleric Acidemia (IVA), a deficiency in IVD disrupts this flow, leading to a significant build-up of its substrate, isovaleryl-CoA, within the mitochondrial matrix.[1]

This accumulation of isovaleryl-CoA is the central pathogenic event in IVA.[1] High concentrations of isovaleryl-CoA can lead to several downstream toxic effects, including the sequestration of the free Coenzyme A (CoASH) pool, which is vital for numerous metabolic processes, and the inhibition of other key mitochondrial enzymes, such as N-acetylglutamate synthase (NAGS), which can impair the urea cycle and lead to hyperammonemia.[1] To counteract this, the cell employs detoxification mechanisms, primarily through the conjugation of the isovaleryl moiety to an amino acid, rendering it more water-soluble and readily excretable in urine.[3][4]

Figure 1. Leucine Catabolism and the Metabolic Block in IVA. A deficiency in the IVD enzyme leads to the accumulation of isovaleryl-CoA, shunting it towards detoxification pathways.

Part 2: The Putative Biosynthetic Pathway of N-Isovalerylglutamic Acid

The formation of N-isovalerylglutamic acid is an enzymatic conjugation reaction occurring within the mitochondria. The core transformation involves the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of L-glutamic acid.

Reaction: Isovaleryl-CoA + L-Glutamic Acid → N-Isovalerylglutamic Acid + Coenzyme A (CoASH)

The Enzymatic Catalyst: A Case of Substrate Promiscuity

While the enzyme definitively responsible for this specific conjugation has not been isolated and characterized, strong evidence points to the activity of a mitochondrial acyl-CoA:amino acid N-acyltransferase . The leading candidates are enzymes that are known to catalyze similar reactions.

-

Glycine N-Acyltransferase (GLYAT) and its Paralogues: GLYAT is the primary enzyme responsible for conjugating various acyl-CoAs with glycine.[5] Studies have shown that while isovaleryl-CoA is not a preferred substrate for GLYAT compared to xenobiotics like benzoyl-CoA, the enzyme does exhibit activity towards it, especially at the high concentrations seen in IVA.[3][6] Mammalian genomes also encode for GLYAT-like proteins, such as GLYATL1, which has been identified as a glutamine N-acyltransferase.[3][7] It is highly probable that under conditions of isovaleryl-CoA overload, one of these enzymes, likely a glutamine- or glutamate-preferring transferase, promiscuously accepts L-glutamic acid as an alternative acyl acceptor.

-

Evidence for Distinct Acyltransferases: Research has identified separate acyl-CoA:glycine and acyl-CoA:L-glutamine N-acyltransferase activities in the liver mitochondria of humans and monkeys.[7] The glutamine-specific enzyme utilizes arylacetyl-CoAs (like phenylacetyl-CoA) as acyl donors.[7] The existence of a distinct enzyme for glutamine conjugation strongly suggests a dedicated or semi-dedicated enzyme may be responsible for conjugating acyl-CoAs to acidic amino acids or their amides, and N-isovalerylglutamic acid formation could be an off-target effect of this enzyme.

The synthesis of N-isovalerylglutamic acid is therefore best understood not as a primary metabolic pathway, but as a consequence of enzymatic spillover driven by the high pathologic concentration of a single substrate, isovaleryl-CoA.

Figure 2. Detoxification of Isovaleryl-CoA in the Mitochondrion. The primary pathway via GLYAT is supplemented by alternative conjugations, including the formation of N-isovalerylglutamic acid.

Part 3: Analytical Methodologies for Detection and Quantification

The identification and quantification of N-isovalerylglutamic acid in biological matrices like urine and plasma are crucial for studying IVA. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary organic acid analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for plasma analysis due to its high sensitivity and specificity.

Protocol 1: Urinary N-Isovalerylglutamic Acid Analysis by GC-MS

This protocol is adapted from established methods for urinary organic acid profiling.[8][9][10] The principle relies on the extraction of organic acids, chemical derivatization to increase volatility, and subsequent separation and detection by GC-MS.

Step-by-Step Methodology:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 2000 x g for 10 minutes to remove particulate matter.

-

To a 2 mL glass vial, add 100 µL of the urine supernatant.

-

Add 10 µL of an internal standard solution (e.g., 3-Phenylbutyric acid at 1 mg/mL in methanol) to each sample, blank, and quality control.

-

-

Metabolite Extraction (Direct Analysis Approach):

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microfuge tube.

-

-

Drying:

-

Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 37-40°C. This step is critical and may take 30-60 minutes.

-

-

Derivatization (Two-Step):

-

Step 1: Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap tightly and incubate at 50°C for 90 minutes. This step protects keto groups.

-

Step 2: Silylation: Cool samples to room temperature. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap tightly and incubate at 60°C for 60 minutes. This step silylates hydroxyl and carboxyl groups.

-

-

GC-MS Analysis:

-

Cool samples to room temperature and transfer to a GC vial with a glass insert.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Scan mode (m/z 50-650) for identification. Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for N-isovalerylglutamic acid-TMS derivative and the internal standard.

-

-

Part 4: In Vitro Validation of the Biosynthetic Pathway

To validate the enzymatic synthesis of N-isovalerylglutamic acid, an in vitro assay can be designed using either a purified recombinant enzyme (e.g., human GLYATL1) or a mitochondrial lysate from a relevant tissue source (e.g., liver). This protocol is based on methodologies used for assaying GLYAT activity.[6][11]

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Option A (Mitochondrial Lysate): Isolate mitochondria from fresh mammalian liver tissue via differential centrifugation. Lyse the mitochondria using a suitable buffer containing a mild detergent (e.g., 0.5% Triton X-100) and protease inhibitors.

-

Option B (Recombinant Enzyme): Express and purify a candidate N-acyltransferase (e.g., His-tagged human GLYATL1) from E. coli or another expression system.

-

-

Reaction Mixture Preparation:

-

In a microfuge tube, prepare a final reaction volume of 100 µL containing:

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate 1 (Amino Acid): 10 mM L-Glutamic acid.

-

Substrate 2 (Acyl-CoA): 200 µM Isovaleryl-CoA.

-

Enzyme: 5-10 µg of mitochondrial lysate protein or 1-2 µg of purified recombinant enzyme.

-

-

Prepare a negative control reaction lacking the enzyme or the isovaleryl-CoA substrate.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme or isovaleryl-CoA.

-

Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination and Product Analysis:

-

Terminate the reaction by adding 10 µL of 10% trichloroacetic acid or 100 µL of ice-cold acetonitrile.

-

Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.

-

Analyze the supernatant for the presence of N-isovalerylglutamic acid using an LC-MS/MS method (as it is more suitable for analyzing aqueous reaction mixtures than GC-MS).

-

-

LC-MS/MS Detection of Product:

-

Use a suitable column (e.g., HILIC or mixed-mode) for separation.[12]

-

Employ a gradient elution with mobile phases such as ammonium formate in water and acetonitrile with formic acid.[12]

-

Detect the product using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transition for N-isovalerylglutamic acid would need to be determined using a chemical standard.

-

Figure 3. Experimental Workflow for In Vitro Synthesis. This workflow allows for the validation of the enzymatic formation of N-isovalerylglutamic acid.

Part 5: Quantitative Insights and Clinical Significance

N-isovalerylglutamic acid is considered a minor detoxification product in IVA compared to N-isovalerylglycine. However, its presence and concentration can provide valuable information about the metabolic state of the patient, particularly the saturation of the primary glycine conjugation pathway.

| Metabolite | Typical Urinary Concentration in IVA | Significance |

| N-Isovalerylglycine | High (can exceed 1500 mg/day)[3] | Primary detoxification product; hallmark of IVA.[1][13] |

| N-Isovalerylglutamic Acid | Low / Minor Metabolite[14] | Indicates shunting of isovaleryl-CoA to alternative conjugation pathways, possibly due to high substrate load or limitations in glycine availability. |

| Isovaleryl Glucuronide | Variable; increases when glycine conjugation is saturated[4] | Another secondary detoxification product indicating high metabolic stress. |

| 3-Hydroxyisovaleric Acid | Elevated | Product of an alternative oxidation pathway for isovaleric acid.[13] |

The clinical utility of measuring N-isovalerylglutamic acid lies in its potential as a secondary biomarker. A significant increase in the ratio of N-isovalerylglutamic acid to N-isovalerylglycine could signal that the primary detoxification pathway is overwhelmed. This might occur during periods of metabolic crisis or could reflect limitations in the glycine pool available for conjugation. For drug development professionals, this suggests that therapeutic strategies could focus not only on reducing the production of isovaleryl-CoA but also on supporting all relevant conjugation pathways, potentially through supplementation with both glycine and glutamine/glutamate.

Part 6: Conclusion and Future Directions

The biosynthesis of N-isovalerylglutamic acid in mammals is a clear example of metabolic adaptation in the face of enzymatic deficiency. Driven by the accumulation of isovaleryl-CoA in Isovaleric Acidemia, this pathway represents a secondary detoxification mechanism likely catalyzed by a promiscuous mitochondrial N-acyltransferase. While its quantitative contribution to the removal of toxic metabolites is less than that of glycine conjugation, its study provides crucial insights into the flexibility and limitations of cellular metabolic networks.

Future research should focus on:

-

Definitive Enzyme Identification: Utilizing proteomics and recombinant enzymology to precisely identify the acyltransferase(s) responsible for N-isovalerylglutamic acid synthesis.

-

Kinetic Characterization: Determining the kinetic parameters (Km, kcat) of the identified enzyme with isovaleryl-CoA and L-glutamic acid to quantify its efficiency relative to other detoxification reactions.

-

Clinical Correlation: Conducting larger cohort studies on IVA patients to correlate the urinary levels of N-isovalerylglutamic acid with clinical severity, dietary protein intake, and glycine supplementation status.

A deeper understanding of these minor pathways is not merely academic; it holds the potential to refine diagnostic strategies and develop more holistic therapeutic approaches for managing inborn errors of metabolism.

References

-

Gregersen, N., Kølvraa, S., Rasmussen, K., Mortensen, P. B., Divry, P., David, M., & Hobolth, N. (1983). Acyl-CoA:glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Clinica Chimica Acta, 132(2), 181–191. [Link]

-

van der Westhuizen, F. H., Sinxadi, P. Z., van der Watt, P. J., van der Merwe, L., Smuts, I., & van der Sluis, R. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 119-129. [Link]

-

Webster, L. T., Siddiqui, U. A., Lucas, S. V., Strong, J. M., & Mieyal, J. J. (1976). Identification of separate acyl- CoA:glycine and acyl-CoA:L-glutamine N-acyltransferase activities in mitochondrial fractions from liver of rhesus monkey and man. Journal of Biological Chemistry, 251(11), 3352–3358. [Link]

-

Li, K., Li, Y., Wang, X., An, C., Shang, S., Yin, L., ... & Xu, G. (2021). A reliable LC–MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]

-

Baskal, S., L'Abee, C., Struys, E. A., & Verhoeven-Duif, N. M. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs. Amino Acids, 54(4), 647–661. [Link]

-

Badenhorst, C. P., van der Sluis, R., Waisberg, J., & van Dijk, A. A. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139–1153. [Link]

-

Kelley, M., & Vessey, D. A. (1990). Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney. The International Journal of Biochemistry, 22(8), 841–846. [Link]

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. [Link]

-

Badenhorst, C. P., van der Sluis, R., Waisberg, J., & van Dijk, A. A. (2013). Figure: Kinetic parameters of recombinant human GLYAT enzymes. ResearchGate. [Link]

-

van der Westhuizen, F. H., van der Sluis, R., Smuts, I., & van der Watt, P. J. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. International Journal of Molecular Sciences, 22(6), 3065. [Link]

-

Grünert, S. C., Wendel, U., Lindner, M., Leichsenring, M., Schwab, K. O., Vockley, J., & Sass, J. O. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Journal of Clinical Medicine, 10(24), 5875. [Link]

-

van der Westhuizen, F. H., Sinxadi, P. Z., van der Watt, P. J., van der Merwe, L., Smuts, I., & van der Sluis, R. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. ResearchGate. [Link]

-

Liu, C., He, Y., Wang, L., Zhang, L., Chen, Z., & Wang, Y. (2022). Substrate promiscuity of acyltransferases contributes to the diversity of hydroxycinnamic acid derivatives in purple coneflower. The Plant Journal, 110(3), 802–813. [Link]

-

Al-Hassnan, Z. N., Al-Owain, M., Al-Odaib, A., Al-Amoudi, M., & Al-Sayed, M. (2021). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. Case Reports in Genetics, 2021, 5537598. [Link]

-

Olivier, A., Loots, D. T., & Mason, S. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(1), 102830. [Link]

-

Olsen, R. K. J., Olpin, S. E., Andresen, B. S., Miedzybrodzka, Z. H., Pourfarzam, M., Merinero, B., ... & Ferdinandusse, S. (2023). Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism. Journal of Inherited Metabolic Disease, 46(5), 931–942. [Link]

-

Mason, S., van Rensburg, S. J., & Loots, D. T. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Metabolomics, 19(11), 93. [Link]

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. NIH National Center for Biotechnology Information. [Link]

-

Ju, K., Bai, F., Xu, Y., Li, Q., Su, G., Jin, Y., ... & Luan, X. (2025). Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations. Research, 8, 0661. [Link]

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]

-

Walter, T. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International. [Link]

-

Niwa, T., Maeda, K., Ohki, T., & Takeda, N. (1987). The Identification and the Excretion Pattern of Isovaleryl Glucuronide in the Urine of Patients with Isovaleric Acidemia. Semantic Scholar. [Link]

-

Kodama, H., & Uasa, S. (1979). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia. Journal of Chromatography B: Biomedical Sciences and Applications, 163(3), 300-303. [Link]

-

Park, S. W., Choi, H. J., & Kim, M. J. (2007). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 98-104. [Link]

-

Wikipedia contributors. (n.d.). Isovaleryl-CoA. Wikipedia. [Link]

-

Niwa, T., Maeda, K., Ohki, T., Takeda, N., Tatematsu, A., & Hisanaga, N. (1987). The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia. Clinica Chimica Acta, 167(3), 249–256. [Link]

-

Liu, A., Zhang, H., Wang, H., & Song, F. (2020). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Biomedical Chromatography, 34(1), e4713. [Link]

-

Zafra, F., & Giménez, C. (2001). Glial Transporters for Glutamate, Glycine, and GABA III. Glycine Transporters. Glia, 34(2), 126–132. [Link]

-

PDB 6U1W, PDB 6U1V. (2020). Structure of Bovine Glycine N‑Acyltransferase Clarifies Its Catalytic Mechanism. ACS Omega, 5(21), 12157–12166. [Link]

-

Lo, Y. S., & Francklyn, C. S. (2012). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 56(1), 56–66. [Link]

-

Goncalves, C., Brannigan, J. A., Thinon, E., & Tate, E. W. (2022). Comment on “Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases”. ACS Catalysis, 12(13), 8036–8039. [Link]

-

Ju, K., Bai, F., Xu, Y., Li, Q., Su, G., Jin, Y., ... & Luan, X. (2025). Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations. ResearchGate. [Link]

-

Waluk, D. P., & Marnett, L. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Pharmacology, 12, 822521. [Link]

-

Vessey, D. A. (1979). Identification of a unique mammalian species of cholyl-CoA: amino acid N-acyltransferase. The Journal of Biological Chemistry, 254(7), 2059–2061. [Link]

-

Musante, V., Neri, E., Feligioni, M., & Pittaluga, A. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. International Journal of Molecular Sciences, 24(23), 16862. [Link]

- CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google P

-

Pollegioni, L., & Servi, S. (2021). Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us? Biochemical Journal, 478(5), 1133–1137. [Link]

-

Tsuboi, K., Okamoto, Y., & Uyama, T. (2017). Mammalian enzymes responsible for the biosynthesis of N-acylethanolamines. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(11), 1364–1372. [Link]

-

Araujo, W. L., Ishizaki, K., Nunes-Nesi, A., Larson, T. R., Tohge, T., Krahnert, I., ... & Fernie, A. R. (2011). Identification of the 2-Hydroxyglutarate and Isovaleryl-CoA Dehydrogenases as Alternative Electron Donors Linking Lysine Catabolism to the Electron Transport Chain of Arabidopsis Mitochondria. The Plant Cell, 23(9), 3289–3303. [Link]

-

Wang, Y., Wang, Z., & Liu, J. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Polymers, 14(17), 3658. [Link]

Sources

- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of separate acyl- CoA:glycine and acyl-CoA:L-glutamine N-acyltransferase activities in mitochondrial fractions from liver of rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Isovalerylglutamic Acid: Chemical Structure, Properties, and Clinical Significance

This guide provides a comprehensive technical overview of N-Isovalerylglutamic acid, a key biomarker in the diagnosis and monitoring of the inherited metabolic disorder, Isovaleric Acidemia. We will delve into its chemical architecture, physicochemical properties, and its formation within a clinically relevant metabolic context. This document is intended for researchers, clinicians, and professionals in drug development seeking a deeper understanding of this critical molecule.

Introduction: The Significance of N-Isovalerylglutamic Acid

N-Isovalerylglutamic acid is an acylated amino acid that serves as a secondary metabolite in the detoxification of isovaleryl-CoA. Its presence and concentration in biological fluids are of paramount importance in the clinical diagnosis of Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] In healthy individuals, the catabolism of the branched-chain amino acid leucine proceeds efficiently, with isovaleryl-CoA being converted to 3-methylcrotonyl-CoA.[3] However, in individuals with IVA, the enzymatic defect leads to the accumulation of isovaleryl-CoA and its precursor, isovaleric acid.[2][4] To mitigate the toxicity of these compounds, the body utilizes alternative metabolic pathways, including the conjugation of isovaleric acid with amino acids. While the primary detoxification product is N-isovalerylglycine, N-Isovalerylglutamic acid is also formed and excreted in the urine, making it a crucial diagnostic marker.[1][5]

Chemical Structure and Physicochemical Properties

N-Isovalerylglutamic acid is a derivative of glutamic acid where the amino group is acylated with an isovaleryl group.[6][7] This structural modification significantly alters the properties of the parent amino acid.

Chemical Identity

-

IUPAC Name : (2S)-2-(3-methylbutanamido)pentanedioic acid[6][8]

-

Synonyms : N-Isovaleryl-L-glutamic acid, N-Ivga[7]

-

Molecular Weight : 231.24 g/mol [7]

-

CAS Number : 80154-63-8[7]

Structural Representation

The chemical structure of N-Isovalerylglutamic acid is characterized by a branched-chain acyl group attached to the alpha-amino group of L-glutamic acid.

Caption: Chemical Structure of N-Isovalerylglutamic acid.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C10H17NO5 | [6][7] |

| Average Molecular Weight | 231.2457 | [6] |

| Monoisotopic Molecular Weight | 231.110672659 | [6] |

| State | Solid | [6] |

| Water Solubility (Predicted) | 6.32 g/L | [8] |

| logP (Predicted) | 0.27 | [8] |

| pKa (Strongest Acidic) | 3.72 | [8] |

| pKa (Strongest Basic) | -1.4 | [8] |

| Polar Surface Area | 103.7 Ų | [8] |

Biological Role and Clinical Significance in Isovaleric Acidemia

The formation of N-Isovalerylglutamic acid is a direct consequence of the metabolic block in Isovaleric Acidemia. This section outlines the biochemical pathway and the clinical implications of its presence.

Leucine Catabolism and the IVD Deficiency

Leucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic steps primarily in the mitochondria. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by isovaleryl-CoA dehydrogenase (IVD).[3]

Caption: Simplified Leucine Catabolism and the Impact of IVD Deficiency.

In IVA, the deficiency in IVD leads to a buildup of isovaleryl-CoA.[1] This accumulation has several toxic effects, including the inhibition of N-acetylglutamate synthetase, which can lead to hyperammonemia.[1][9] The body attempts to detoxify the excess isovaleryl-CoA by converting it to isovaleric acid, which is then conjugated with glycine and glutamic acid to form N-isovalerylglycine and N-Isovalerylglutamic acid, respectively.[10] These conjugates are more water-soluble and can be excreted in the urine.[1]

Synthesis and Purification

While N-Isovalerylglutamic acid is primarily of interest as a biomarker, understanding its synthesis is crucial for producing standards for analytical methods. A plausible synthetic route involves the acylation of L-glutamic acid with isovaleryl chloride.

Conceptual Synthetic Protocol

Objective: To synthesize N-Isovaleryl-L-glutamic acid.

Materials:

-

L-Glutamic acid

-

Isovaleryl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Appropriate solvents for purification (e.g., ethyl acetate, hexane)

Methodology:

-

Protection of Carboxylic Acid Groups (Optional but Recommended): The two carboxylic acid groups of glutamic acid can be protected, for instance, as benzyl esters, to prevent side reactions. This would involve reacting L-glutamic acid with benzyl alcohol in the presence of an acid catalyst.

-

Acylation Reaction: The protected L-glutamic acid is dissolved in a suitable solvent. Isovaleryl chloride is added dropwise at a controlled temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

-

Deprotection: The protecting groups are removed. For benzyl esters, this is typically achieved through catalytic hydrogenation.

-

Work-up and Extraction: The reaction mixture is acidified with HCl and extracted with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Causality: The Schotten-Baumann reaction conditions (acylation in the presence of a base) are employed to facilitate the nucleophilic attack of the amino group of glutamic acid on the electrophilic carbonyl carbon of isovaleryl chloride. The optional protection step ensures the regioselectivity of the acylation at the amino group.

Analytical Methodologies